molecular formula C24H23FN4 B11982044 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile

1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B11982044
M. Wt: 386.5 g/mol
InChI Key: OFMJYWYGNYOZAN-UHFFFAOYSA-N
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Description

1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluoroanilino group, a methyl group, and a pentyl group attached to a pyrido(1,2-A)benzimidazole core, with a carbonitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(1,2-A)benzimidazole core, followed by the introduction of the fluoroanilino, methyl, and pentyl groups. Common reagents used in these reactions include aniline derivatives, alkyl halides, and nitriles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoroanilino)-3-methyl-2-pentylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H23FN4

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-fluoroanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H23FN4/c1-3-4-5-8-19-16(2)20(15-26)24-28-21-9-6-7-10-22(21)29(24)23(19)27-18-13-11-17(25)12-14-18/h6-7,9-14,27H,3-5,8H2,1-2H3

InChI Key

OFMJYWYGNYOZAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)F

Origin of Product

United States

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